N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
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Overview
Description
“N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and pyrrolidine carboxylic acids. The key steps may involve:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the carbamoyl group: This step may involve the reaction of the benzofuran derivative with isocyanates or carbamoyl chlorides.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbamoyl or sulfonyl groups.
Substitution: The compound may undergo substitution reactions, particularly at the benzofuran ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It may also be used as a probe to study biological pathways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. This can include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” will depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as 2-carbamoylbenzofuran and 3-carbamoylbenzofuran.
Pyrrolidine derivatives: Compounds such as 1-methylsulfonylpyrrolidine and 2-carboxamidepyrrolidine.
Uniqueness
“N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is unique due to the combination of the benzofuran and pyrrolidine rings, as well as the presence of the carbamoyl and methylsulfonyl groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-24(21,22)18-8-4-6-10(18)15(20)17-12-9-5-2-3-7-11(9)23-13(12)14(16)19/h2-3,5,7,10H,4,6,8H2,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRXZDZDCIHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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